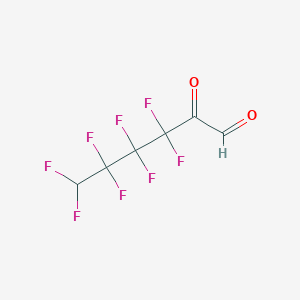
3,3,4,4,5,5,6,6-Octafluoro-2-oxohexanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,4,4,5,5,6,6-Octafluoro-2-oxohexanal is a highly fluorinated aldehyde with the molecular formula C6H2F8O. This compound is characterized by the presence of eight fluorine atoms, which significantly influence its chemical properties and reactivity. It is used in various scientific and industrial applications due to its unique chemical structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4,5,5,6,6-Octafluoro-2-oxohexanal typically involves the fluorination of hexanal derivatives. One common method includes the use of elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient and safe handling of fluorine gas. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3,3,4,4,5,5,6,6-Octafluoro-2-oxohexanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can replace fluorine atoms under appropriate conditions.
Major Products:
Oxidation: 3,3,4,4,5,5,6,6-Octafluoro-2-oxohexanoic acid.
Reduction: 3,3,4,4,5,5,6,6-Octafluoro-2-hydroxyhexanal.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,3,4,4,5,5,6,6-Octafluoro-2-oxohexanal has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex fluorinated compounds.
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 3,3,4,4,5,5,6,6-Octafluoro-2-oxohexanal is primarily influenced by its highly electronegative fluorine atoms. These atoms can form strong interactions with various molecular targets, affecting the compound’s reactivity and binding affinity. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function.
Comparaison Avec Des Composés Similaires
- 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol
- 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol
- [1,1’-Biphenyl]-4,4’-diamine, 2,2’,3,3’,5,5’,6,6’-octafluoro-
Comparison: 3,3,4,4,5,5,6,6-Octafluoro-2-oxohexanal is unique due to its aldehyde functional group, which imparts distinct reactivity compared to similar compounds with alcohol or amine groups. The presence of eight fluorine atoms also enhances its stability and resistance to degradation, making it valuable for specific applications where such properties are desired.
Propriétés
Numéro CAS |
116142-52-0 |
|---|---|
Formule moléculaire |
C6H2F8O2 |
Poids moléculaire |
258.07 g/mol |
Nom IUPAC |
3,3,4,4,5,5,6,6-octafluoro-2-oxohexanal |
InChI |
InChI=1S/C6H2F8O2/c7-3(8)5(11,12)6(13,14)4(9,10)2(16)1-15/h1,3H |
Clé InChI |
WGOXXXFOEXIYFQ-UHFFFAOYSA-N |
SMILES canonique |
C(=O)C(=O)C(C(C(C(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Aminophenyl)methyl]-3-fluoroaniline](/img/structure/B14298899.png)
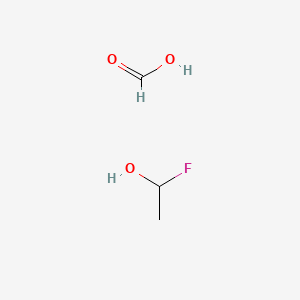
![1,3-Propanediamine, N,N'-bis[(2-methoxyphenyl)methylene]-](/img/structure/B14298902.png)
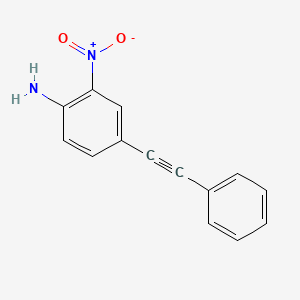
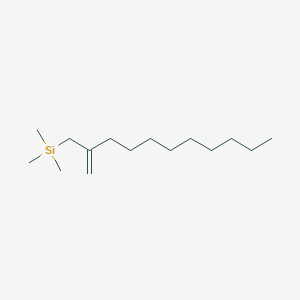
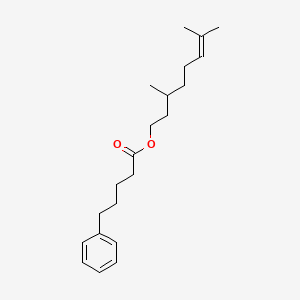


![3-[Acetyl(methyl)amino]-1-phenylpropyl methanesulfonate](/img/structure/B14298957.png)
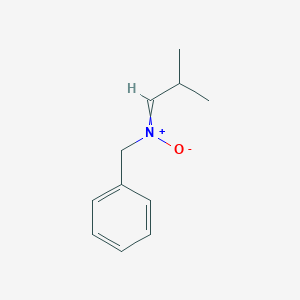
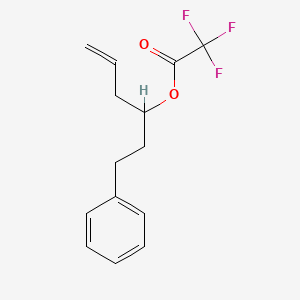
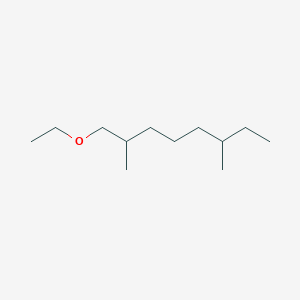
![Phosphonic acid, [[2-(6-amino-8-bromo-9H-purin-9-yl)ethoxy]methyl]-](/img/structure/B14298980.png)

